1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione
Overview
Description
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione is a compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with glyoxal to form an intermediate, which is then cyclized to produce the desired piperazinedione. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Medicine: Research has shown its potential in developing new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
When compared to other piperazine derivatives, 1-Benzyl-6-(hydroxymethyl)-2,5-piperazinedione stands out due to its unique structural features and reactivity. Similar compounds include:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
2,5-Dimethylpiperazine: Used in the synthesis of pharmaceuticals and as a corrosion inhibitor.
1-Benzyl-4-hydroxypiperazine: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its hydroxymethyl group, which imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-6-(hydroxymethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-8-10-12(17)13-6-11(16)14(10)7-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBACWNEKBYYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(C(=O)N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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